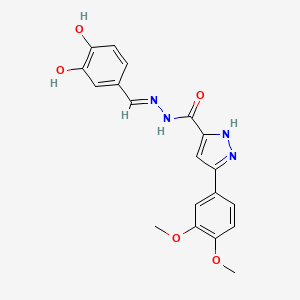![molecular formula C20H23N3O3 B11665444 N'-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11665444.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2-甲氧基苯基)亚甲基]-4-(吗啉-4-基甲基)苯甲酰肼是一种复杂的复杂有机化合物,以其独特的化学结构和在各个领域的潜在应用而闻名。该化合物以存在甲氧基苯基基团、吗啉基甲基基团和苯甲酰肼部分为特征,这些部分共同造就了其独特的性质。
准备方法
合成路线和反应条件
N'-[(E)-(2-甲氧基苯基)亚甲基]-4-(吗啉-4-基甲基)苯甲酰肼的合成通常涉及 2-甲氧基苯甲醛与 4-(吗啉-4-基甲基)苯甲酰肼之间的缩合反应。反应在回流条件下在合适的溶剂(如乙醇或甲醇)的存在下进行。反应混合物被加热至约 60-80°C 的温度,以确保完全缩合。反应完成后,产物通过过滤分离,并通过重结晶纯化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产率。此外,优化反应条件(如温度、压力和溶剂选择)可以进一步提高合成的可扩展性。
化学反应分析
反应类型
N'-[(E)-(2-甲氧基苯基)亚甲基]-4-(吗啉-4-基甲基)苯甲酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与亲核取代反应,其中甲氧基或吗啉基甲基可以被其他取代基取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 胺或硫醇等亲核试剂,在氢氧化钠等碱的存在下。
形成的主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有新官能团的取代衍生物。
科学研究应用
N'-[(E)-(2-甲氧基苯基)亚甲基]-4-(吗啉-4-基甲基)苯甲酰肼具有多种科学研究应用:
化学: 用作合成更复杂分子和有机合成试剂的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,特别是在新药开发方面。
工业: 用于生产具有特定性能的特种化学品和材料。
作用机制
N'-[(E)-(2-甲氧基苯基)亚甲基]-4-(吗啉-4-基甲基)苯甲酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以结合酶或受体,调节它们的活性并导致各种生物效应。确切的分子靶标和途径取决于化合物的具体应用和使用环境。
相似化合物的比较
类似化合物
- N'-[(E)-(4-甲氧基苯基)亚甲基]苯甲酰肼
- N'-[(E)-(2-氯苯基)亚甲基]苯甲酰肼
- N'-[(E)-(4-羟基苯基)亚甲基]苯甲酰肼
独特性
N'-[(E)-(2-甲氧基苯基)亚甲基]-4-(吗啉-4-基甲基)苯甲酰肼的独特之处在于它存在吗啉基甲基基团,该基团赋予了独特的化学和生物学性质。这一结构特征使其与其他类似化合物区别开来,并促成了其特定的应用和效果。
属性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H23N3O3/c1-25-19-5-3-2-4-18(19)14-21-22-20(24)17-8-6-16(7-9-17)15-23-10-12-26-13-11-23/h2-9,14H,10-13,15H2,1H3,(H,22,24)/b21-14+ |
InChI 键 |
YLMQNOZMBUVRLF-KGENOOAVSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
规范 SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)
![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)

![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11665388.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B11665393.png)
![1-(3,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11665399.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)

![2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11665430.png)
![N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11665439.png)
